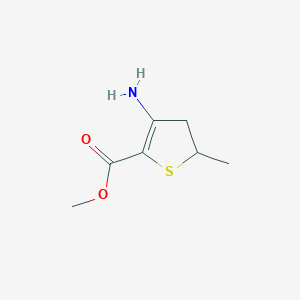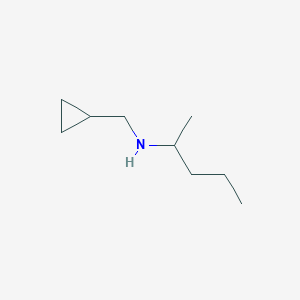
Methyl-3-Amino-5-methyl-4,5-Dihydrothiophen-2-carboxylat
Übersicht
Beschreibung
“Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate” is a chemical compound with the CAS Number: 188395-61-1 . It has a molecular weight of 173.24 . The IUPAC name for this compound is “methyl 3-amino-5-methyl-4,5-dihydro-2-thiophenecarboxylate” and its InChI code is 1S/C7H11NO2S/c1-4-3-5 (8)6 (11-4)7 (9)10-2/h4H,3,8H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate” can be represented by the InChI code 1S/C7H11NO2S/c1-4-3-5 (8)6 (11-4)7 (9)10-2/h4H,3,8H2,1-2H3 . This indicates that the compound contains 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Biologisch aktive Verbindungen
Thiophen-basierte Analoga, wie z. B. Methyl-3-Amino-5-methyl-4,5-Dihydrothiophen-2-carboxylat, sind für eine wachsende Zahl von Wissenschaftlern von Interesse als potenzielle Klassen biologisch aktiver Verbindungen . Sie spielen für Medizinalchemiker eine entscheidende Rolle bei der Verbesserung von fortgeschrittenen Verbindungen mit einer Vielzahl von biologischen Wirkungen .
Industrielle Chemie
Thiophenderivate werden in der industriellen Chemie eingesetzt . Sie werden beispielsweise als Korrosionsschutzmittel verwendet , die dazu beitragen können, Metalloberflächen vor Korrosion zu schützen.
Materialwissenschaften
Thiophen-vermittelte Moleküle spielen eine herausragende Rolle bei der Weiterentwicklung organischer Halbleiter . Diese Halbleiter werden in verschiedenen elektronischen Geräten eingesetzt, darunter organische Feldeffekttransistoren (OFETs) und bei der Herstellung von organischen Leuchtdioden (OLEDs) .
Pharmakologische Eigenschaften
Moleküle mit dem Thiophenringsystem zeigen viele pharmakologische Eigenschaften wie Antikrebs , entzündungshemmende , antimikrobielle , antihypertensive , und antiatherosklerotische Eigenschaften .
Synthese von Thienopyrimidinon-Analoga
Methyl-3-Aminothiophen-2-carboxylat wird zur Herstellung von Thienopyrimidinon-Analoga verwendet . Diese Analoga können bei der Entwicklung neuer Medikamente und Therapien eingesetzt werden.
Energetische Materialien
Die Einarbeitung von Methylgruppen in die molekulare Struktur dieser Salze kann sich als wirksam erweisen, um die Empfindlichkeit zu reduzieren und die Sicherheit zu erhöhen sowie die Zersetzungstemperatur von energetischen Materialien zu erhöhen .
Wirkmechanismus
The mechanism of action of Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate is not fully understood, but it is believed to act as a nucleophile in various reactions. Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate can form covalent bonds with electrophilic molecules, which makes it an important building block for the synthesis of bioactive molecules that target specific enzymes or receptors.
Biochemical and Physiological Effects:
Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate has been shown to exhibit moderate antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate has also been shown to exhibit moderate antifungal activity against Candida albicans. In addition, Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate has been shown to inhibit the activity of acetylcholinesterase, which makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate in lab experiments include its high yield, low cost, and potential for the synthesis of various bioactive molecules. The limitations of using Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate include its moderate reactivity, which requires the use of a catalyst or a solvent to improve the yield of the reaction.
Zukünftige Richtungen
For the research on Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate include the synthesis of new bioactive molecules using Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate as a building block, the development of new synthetic methods for the preparation of Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate and its derivatives, and the investigation of the mechanism of action of Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate and its derivatives. In addition, the potential applications of Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate in catalysis and materials science should be explored.
Eigenschaften
IUPAC Name |
methyl 4-amino-2-methyl-2,3-dihydrothiophene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h4H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYZNWJFABEWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C(S1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amine](/img/structure/B1461501.png)
![(3-Methylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1461502.png)
![Methyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1461504.png)



![N1-{thieno[2,3-d]pyrimidin-4-yl}propane-1,3-diamine](/img/structure/B1461509.png)

![6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1461511.png)

![4-[(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)(methyl)amino]butanoic acid](/img/structure/B1461513.png)